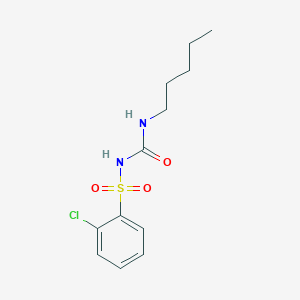

1-(2-Chlorophenyl)sulfonyl-3-pentylurea

Description

The exact mass of the compound 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide is 304.0648413 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-pentylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S/c1-2-3-6-9-14-12(16)15-19(17,18)11-8-5-4-7-10(11)13/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVJXUIPFCPGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chlorophenyl Sulfonyl 3 Pentylurea

Retrosynthetic Strategies and Precursor Synthesis

A logical retrosynthetic analysis of 1-(2-Chlorophenyl)sulfonyl-3-pentylurea points to two primary precursors: 2-chlorobenzenesulfonamide (B1218434) and pentyl isocyanate. The key disconnection is at the urea (B33335) linkage, specifically the bond between the sulfonyl group and the adjacent carbonyl carbon.

Precursor Synthesis:

2-Chlorobenzenesulfonamide: This precursor is typically synthesized from 2-chlorobenzenesulfonyl chloride. The synthesis involves the dropwise addition of 2-chlorobenzenesulfonyl chloride to a concentrated ammonia (B1221849) solution, followed by heating to drive the reaction to completion. researchgate.net 2-chlorobenzenesulfonamide is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. mt.com

Pentyl Isocyanate: The synthesis of pentyl isocyanate can be achieved through several routes. A common laboratory-scale method involves the reaction of pentylamine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. hplc.euymerdigital.com Modern, non-phosgene methods are also available, such as the Curtius rearrangement of the corresponding acyl azide (B81097) or the Hofmann rearrangement of the corresponding amide. youtube.com Industrially, isocyanates are often produced by the reaction of an amine with phosgene, though greener alternatives are increasingly being explored. umass.edu

Established and Novel Synthetic Routes

The formation of the sulfonylurea linkage is the cornerstone of synthesizing this compound. This can be achieved through various methodologies, ranging from conventional multi-step pathways to more modern, efficient approaches.

Conventional Multistep Reaction Pathways

The most traditional and widely employed method for the synthesis of sulfonylureas is the reaction of a sulfonamide with an isocyanate. acs.orgresearchgate.net In the case of this compound, this involves the reaction of 2-chlorobenzenesulfonamide with pentyl isocyanate. The reaction is typically carried out in an inert solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), and often in the presence of a base like potassium carbonate to facilitate the deprotonation of the sulfonamide. rochester.edu The resulting intermediate potassium salt is then acidified to yield the final product. rochester.edu

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents/Solvents | General Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Chlorobenzenesulfonamide, Pentyl isocyanate | Potassium Carbonate, Acetone | Room temperature, 24h | Intermediate potassium salt |

Modern Catalyst-Mediated Synthetic Approaches

To improve reaction efficiency and mildness, catalyst-mediated approaches have been developed for the synthesis of sulfonylureas. Copper(I) chloride (CuCl) has been reported as an effective catalyst for the direct C-N coupling of sulfonamides and isocyanates. researchgate.net This method can potentially offer higher yields and shorter reaction times compared to the uncatalyzed reaction. The catalytic cycle is believed to involve the formation of a copper-sulfonamide complex, which then reacts with the isocyanate.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can be applied to the synthesis of sulfonylureas, significantly reducing reaction times from hours to minutes and often improving yields. youtube.commdpi.com The synthesis of precursors, such as sulfonamides, can also be expedited using microwave irradiation. youtube.comnih.gov Reaction optimization would involve screening different solvents, bases, temperatures, and reaction times to maximize the yield and purity of this compound.

Mechanistic Elucidation of Key Reaction Pathways

The fundamental reaction for the formation of this compound is the nucleophilic addition of 2-chlorobenzenesulfonamide to the electrophilic carbonyl carbon of pentyl isocyanate. The mechanism proceeds as follows:

Deprotonation of the Sulfonamide: In the presence of a base (e.g., potassium carbonate), the acidic proton of the sulfonamide group (-SO₂NH₂) is removed, forming a nucleophilic sulfonamide anion.

Nucleophilic Attack: The sulfonamide anion then attacks the electron-deficient carbonyl carbon of the pentyl isocyanate.

Protonation: The resulting anionic intermediate is protonated during the acidic workup to yield the final this compound.

Spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are crucial for confirming the structure of the synthesized compound. For analogous sulfonylurea structures, characteristic IR absorption bands for the C=O groups appear in the range of 1629-1680 cm⁻¹, and NH stretching bands are observed between 3165-3377 cm⁻¹. mdpi.com In the ¹H-NMR spectrum, the amide protons typically resonate at distinct chemical shifts, with the proton adjacent to the sulfonyl group appearing in the aromatic region and the other amide proton resonating further downfield. mdpi.com The ¹³C-NMR spectrum would show characteristic signals for the carbonyl carbons of the urea and amide functionalities. mdpi.com

Purification Techniques for High-Purity Material

Obtaining high-purity this compound is essential for its use in further research or applications. The primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization: This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Upon slow cooling, the pure compound crystallizes out, leaving impurities in the solution. Common solvents for the recrystallization of sulfonylureas include ethanol, methanol, and acetone.

Column Chromatography: For more challenging separations, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). An appropriate mobile phase (a single solvent or a mixture of solvents) is used to elute the components at different rates, allowing for the separation of the desired compound from impurities. The choice of mobile phase is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chlorobenzenesulfonamide |

| Pentyl isocyanate |

| 2-Chlorobenzenesulfonyl chloride |

| Pentylamine |

| Triphosgene |

| Potassium Carbonate |

| Copper(I) chloride |

| Acetone |

| Tetrahydrofuran (THF) |

| Ethanol |

| Methanol |

| Hydrochloric Acid |

In-Depth Analysis of this compound Unattainable Due to Lack of Available Scientific Data

Despite a comprehensive search for scientific data, detailed structural and analytical information for the chemical compound this compound remains unavailable in publicly accessible literature and databases. As a result, the generation of a thorough and scientifically accurate article based on the requested advanced structural elucidation and conformational analysis is not possible at this time.

Extensive searches were conducted to locate specific experimental and computational data required to detail the spectroscopic characteristics, solid-state structure, and conformational analysis of this compound. These efforts did not yield any specific research findings for this particular molecule.

The intended article was to be structured around the following advanced topics:

Spectroscopic Characterization: Including high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR), infrared and Raman spectroscopy, and high-resolution mass spectrometry (HRMS).

Solid-State Structural Determination: Focused on X-ray crystallography to determine molecular geometry and intermolecular interactions.

Computational Conformational Analysis: To explore the molecule's conformational space.

While general information on related compounds, such as other phenylurea or sulfonamide derivatives, is available, these data are not directly applicable to this compound. For instance, crystallographic data for structurally similar molecules like 1-(2-chlorophenyl)-3-(p-tolyl)urea exist, but the substitution pattern is different, leading to distinct physicochemical and structural properties. researchgate.net

The absence of specific data—such as NMR chemical shifts, vibrational frequencies, exact mass measurements, or crystal structure coordinates—for this compound prevents the creation of the requested data tables and in-depth research findings. Adherence to scientific accuracy and the strict constraints of the user's request precludes the use of data from analogous compounds to describe the target molecule.

Therefore, until research on this compound is published and made available, a scientifically rigorous article meeting the specified requirements cannot be produced.

Advanced Structural Elucidation and Conformational Analysis

Computational Conformational Analysis

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide a detailed picture of the conformational space that a flexible molecule like 1-(2-Chlorophenyl)sulfonyl-3-pentylurea can explore.

The general approach for conducting an MD simulation to explore the conformational space of a sulfonylurea derivative would involve the following steps:

System Setup: An initial 3D structure of the molecule is generated. This structure is then placed in a simulation box, typically filled with a solvent, such as water, to mimic physiological conditions.

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. Common force fields used for organic molecules include AMBER, CHARMM, and OPLS. The choice of force field is critical for the accuracy of the simulation.

Simulation Protocol: The system is first minimized to remove any steric clashes. It is then gradually heated to the desired temperature and equilibrated. Following equilibration, a production simulation is run for a significant period, often on the order of nanoseconds to microseconds, during which the trajectory of the molecule is saved at regular intervals.

Analysis: The resulting trajectory is analyzed to identify the different conformations the molecule adopts and the frequency with which they occur. This can reveal the most stable and most frequently accessed conformational states.

Due to the lack of specific published MD simulation data for this compound, a hypothetical data table illustrating the kind of results one might obtain is presented below. This table is based on general knowledge of sulfonylurea flexibility and is for illustrative purposes only.

| Conformational State | Key Dihedral Angles (°) | Population (%) | Description |

|---|---|---|---|

| Folded (U-shaped) | τ1 (C-S-N-C) ≈ 60°, τ2 (S-N-C-N) ≈ 180°, τ3 (N-C-N-C) ≈ 0° | 75 | A compact conformation where the phenyl and pentyl groups are in proximity, often stabilized by intramolecular hydrogen bonds. This is a commonly observed conformation for many biologically active sulfonylureas. nih.gov |

| Extended | τ1 (C-S-N-C) ≈ 180°, τ2 (S-N-C-N) ≈ 180°, τ3 (N-C-N-C) ≈ 180° | 20 | A more linear arrangement of the molecule, which may be prevalent in certain solvent environments or upon binding to a receptor. |

| Intermediate States | Various | 5 | A collection of less stable conformations that are sampled as the molecule transitions between the folded and extended states. |

Quantum Chemical Calculations of Energetic Minima

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to accurately determine the energies of different molecular conformations. These calculations provide a detailed understanding of the relative stabilities of the conformers identified through methods like molecular dynamics or systematic conformational searches.

Research on model sulfonylurea compounds, such as PhSO₂NHC(=O)NHMe, has provided valuable insights into the energetic landscape of this class of molecules. nih.gov Quantum chemical calculations have been performed using methods like Hartree-Fock (HF), B3LYP, and MP2 to understand conformational preferences. nih.gov

Studies on analogous sulfonylureas have shown that conformers with an intramolecular hydrogen bond are often more stable in the gas phase. nih.gov For instance, a conformer with a hydrogen bond between the sulfonyl group and the urea (B33335) NH (termed SLU-1) has been found to be more stable than a conformer without this bond (SLU-2). nih.gov The energy difference between such conformers can be on the order of a few kcal/mol. nih.gov

The following data table presents theoretical energetic minima for different conformations of a model sulfonylurea, which can be considered analogous to what would be expected for this compound. The data is based on findings for PhSO₂NHC(=O)NHMe. nih.gov

| Conformer | Description | Relative Energy (kcal/mol) in Gas Phase nih.gov | Relative Energy (kcal/mol) in Solvent nih.gov |

|---|---|---|---|

| SLU-1 | Intramolecular hydrogen bond between sulfonyl oxygen and urea NH. | 0.0 | ~0.0 |

| SLU-2 | No intramolecular hydrogen bond, more extended conformation. | ~4.0 | Negligible difference |

| Iminol Tautomer | A tautomeric form of the urea group. | ~5-6 | ~5-6 |

These quantum chemical calculations are essential for refining the understanding of the conformational landscape provided by molecular dynamics. They offer precise energy values for distinct minima on the potential energy surface, which is fundamental for predicting the most likely structures of the molecule in different environments.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. These calculations can predict a wide range of characteristics, from the electronic structure to spectroscopic data, providing a fundamental understanding of the molecule's behavior.

DFT calculations are frequently used to determine the electronic structure of sulfonylurea derivatives. By solving the Kohn-Sham equations, one can obtain the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the chemical reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies a higher reactivity.

Other important electronic properties that can be calculated include the Mulliken atomic charges, which describe the partial charge distribution over the atoms in the molecule, and the molecular electrostatic potential (MEP), which illustrates the charge distribution from a three-dimensional perspective and is useful for predicting sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties for a Representative N-Phenylsulfonyl-N'-alkylurea Analog

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

| Global Softness (S) | 0.35 eV⁻¹ |

| Dipole Moment | 4.5 D |

This table is illustrative and presents typical values obtained from DFT calculations on sulfonylurea derivatives.

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical level, allowing for a more accurate comparison with experimental spectra.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the proposed molecular structure. Analysis of the electronic structure of urea (B33335) and its derivatives has been systematically studied using soft X-ray spectroscopy in conjunction with TD-DFT, providing detailed information on their molecular orbitals.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in a Sulfonylurea Analog

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Urea) | 3350 | 3345 |

| C=O Stretch (Urea) | 1710 | 1705 |

| SO₂ Asymmetric Stretch | 1355 | 1350 |

| SO₂ Symmetric Stretch | 1165 | 1160 |

This table provides a representative comparison of predicted and experimental vibrational frequencies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (e.g., a sulfonylurea derivative) within the active site of a target protein.

The process of molecular docking involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a score that represents the binding affinity. This score is typically an estimation of the free energy of binding. Lower (more negative) scores generally indicate a more favorable binding interaction. Docking studies on sulfonylurea derivatives have been performed to understand their interactions with various protein targets.

The results of a docking simulation provide a plausible three-dimensional model of the ligand-protein complex, which is crucial for understanding the molecular basis of the ligand's activity.

Table 3: Illustrative Molecular Docking Results for a Sulfonylurea Analog against a Target Protein

| Ligand | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) |

| Sulfonylurea Analog | -9.5 | 150 nM |

| Reference Inhibitor | -10.2 | 50 nM |

This table presents hypothetical docking scores and estimated inhibition constants, which are common outputs of molecular docking studies.

Beyond the energetic scoring, a detailed analysis of the docked pose reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. For instance, the sulfonylurea moiety is often involved in crucial hydrogen bonding interactions with the protein backbone or specific polar residues. The aromatic ring and the alkyl chain can engage in hydrophobic interactions within the binding pocket. Studies on sulfonamide chalcone (B49325) derivatives have highlighted the crucial role of the NH group in binding to the active site of enzymes like α-glucosidase.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models for sulfonylurea derivatives can be developed based on a set of known active compounds. Once a statistically robust pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new lead compounds with the desired biological activity, which can then be synthesized and tested experimentally. A 3D pharmacophore model for sulfonylurea compounds with dual thromboxane (B8750289) receptor antagonist and thromboxane synthase inhibitor activity identified two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring as essential features.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a series of analogues of 1-(2-Chlorophenyl)sulfonyl-3-pentylurea, a QSAR model could be developed to predict their biological activity. This involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates these descriptors with the observed activity. ukim.mksctm.mk

A study on sulfonylurea herbicides used a 2D image-based QSAR approach (MIA-QSAR) to build highly predictive models for their herbicidal activity. nih.gov Another QSAR study on anti-hyperglycemic sulfonylurea drugs successfully developed models for their potency and plasma protein-binding abilities. nih.gov Such models, once validated, can be used to predict the activity of newly designed analogues before they are synthesized, saving time and resources.

Table 2: Hypothetical QSAR Model for Analogues of this compound

| Descriptor | Coefficient | Description | Contribution |

| LogP | +0.45 | Lipophilicity | Positive |

| TPSA | -0.21 | Topological Polar Surface Area | Negative |

| MW | -0.15 | Molecular Weight | Negative |

| nHBA | +0.33 | Number of H-Bond Acceptors | Positive |

This table represents a hypothetical QSAR equation where activity is positively correlated with lipophilicity and the number of hydrogen bond acceptors, and negatively correlated with polar surface area and molecular weight.

The development of a QSAR model also allows for the identification of the most important structural descriptors that influence the biological activity of the compounds. rsc.org For instance, the model might reveal that the activity of this compound analogues is highly dependent on their lipophilicity (LogP), electronic properties (e.g., Hammett constants of substituents on the phenyl ring), and steric parameters (e.g., molecular volume or shape).

In a 3D-QSAR study of sulfonylurea herbicides using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), it was found that steric and electrostatic fields were the most significant contributors to herbicidal activity. researchgate.net The resulting 3D contour maps from such an analysis can provide a visual guide for designing new compounds with enhanced activity by indicating regions where bulky or electron-withdrawing/donating groups would be favorable or unfavorable.

In Vitro Mechanistic Investigations at the Molecular Level

Identification and Characterization of Putative Molecular Targets

There is no publicly available research identifying or characterizing any putative molecular targets for 1-(2-Chlorophenyl)sulfonyl-3-pentylurea.

Enzyme Inhibition/Activation Kinetics in Cell-Free Systems

No studies were found that investigated the direct effect of this compound on the kinetics of any enzyme in a cell-free system. Therefore, no data on parameters such as IC₅₀ or Kᵢ values are available.

Receptor Binding Assays with Isolated Biomolecules

No receptor binding assay data has been published for this compound. Consequently, its affinity and selectivity for any specific biological receptors are unknown. While sulfonylurea compounds, in general, are known to interact with sulfonylurea receptors (SURs) associated with ATP-sensitive potassium (K-ATP) channels, no such investigation has been documented for this specific analog. nih.gov

Protein Crystallography of Compound-Target Complexes

There are no published crystal structures of this compound in complex with any biological target. While crystallographic data exists for structurally related but distinct molecules, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, this information is not applicable to the specified compound. researchgate.net

Cellular Pathway Modulation in Model Systems (e.g., Cell Lines)

No research has been published detailing the effects of this compound on cellular pathways in any model systems.

Analysis of Downstream Signaling Events

Without an identified molecular target, there have been no investigations into the downstream signaling consequences of cellular exposure to this compound.

High-Throughput Screening for Cellular Activity

While high-throughput screening (HTS) is a common method for identifying the biological activities of novel compounds, no HTS campaigns that included this compound have been reported in the scientific literature. nih.govnih.govgoogle.com Therefore, there is no data on its potential cellular activities from such screens.

Allosteric Modulation and Orthosteric Binding Mechanisms

Currently, there is no publicly available scientific literature detailing the allosteric modulation or orthosteric binding mechanisms of the specific compound this compound. Scientific investigation into how a compound interacts with a receptor typically begins with binding assays to determine if it binds directly to the primary (orthosteric) site, where the endogenous ligand binds, or to a secondary (allosteric) site. Orthosteric ligands directly compete with the natural ligand, often leading to a complete blockade or mimicry of its effect. In contrast, allosteric modulators bind to a different site on the receptor, inducing a conformational change that can potentiate or inhibit the effect of the orthosteric ligand.

For many sulfonylurea compounds, the target is often the sulfonylurea receptor (SUR), an ATP-binding cassette transporter that forms a subunit of ATP-sensitive potassium (KATP) channels. The binding of sulfonylureas to SUR can be complex, sometimes involving a bipartite binding site with distinct sub-sites. However, without specific experimental data for this compound, it is not possible to determine its binding site or whether it acts as an orthosteric or allosteric ligand.

Ligand-Receptor Interaction Mapping and Dynamics

Detailed mapping of ligand-receptor interactions and the study of their dynamics are crucial for understanding a compound's mechanism of action at a molecular level. These investigations are typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like molecular dynamics (MD) simulations. These methods can reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand, the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and how these interactions change over time.

As of the latest available information, no studies have been published that map the ligand-receptor interactions or describe the molecular dynamics of this compound. Such studies would be necessary to construct a detailed model of its binding mode and to understand the conformational changes it induces in its target receptor. The crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, has been determined, which can provide some general insights into the conformational preferences of the chlorophenylurea moiety. However, this information cannot be directly extrapolated to predict the specific receptor interactions of this compound, which has a different substituent (pentylurea vs. p-tolylurea).

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl Sulfonyl 3 Pentylurea Analogues

Design Principles for Structural Modification

The nature and position of substituents on the phenylsulfonyl ring are critical determinants of a compound's biological activity. For the 1-(2-Chlorophenyl)sulfonyl-3-pentylurea scaffold, the 2-chloro substituent significantly influences the molecule's electronic and conformational properties. The design of analogues often involves exploring the impact of altering this substitution pattern.

Key design considerations include:

Positional Isomerism: Moving the chloro group to the 3- or 4-position of the phenyl ring can drastically alter the molecule's interaction with its target. Generally, para-substitution in phenylsulfonylureas is found to be favorable for certain biological activities. nih.gov

Steric Bulk: The size of the substituent on the aromatic ring can also play a role. Introducing bulkier groups may enhance binding through increased van der Waals interactions or, conversely, may lead to steric hindrance, preventing optimal binding. nih.gov

A systematic approach to exploring these effects is crucial for developing a comprehensive SAR profile.

The sulfonylurea moiety and the N-alkyl chain are pivotal for the molecule's function, often participating in key hydrogen bonding and hydrophobic interactions with the target protein.

Sulfonylurea Linker: This group is a common pharmacophore in many biologically active compounds. dergipark.org.tr Its two N-H protons can act as hydrogen bond donors, while the carbonyl and sulfonyl oxygens can act as hydrogen bond acceptors. nih.gov Modifications, such as isosteric replacement of the urea (B33335) oxygen with sulfur (to form a sulfonylthiourea), can alter the hydrogen bonding capacity and lipophilicity of the molecule.

Pentyl Chain: The length and branching of the N-alkyl chain are known to be critical for the activity of many N-substituted compounds. chemrxiv.orgnih.gov For this compound, the five-carbon chain provides a degree of lipophilicity that influences its absorption, distribution, and target-binding affinity. The design of analogues often includes varying the chain length (e.g., from propyl to heptyl) to determine the optimal size for hydrophobic interactions. nih.gov Branching of the alkyl chain can also be explored to fine-tune the compound's steric and lipophilic properties. researchgate.net

Systematic Synthesis of Analogues

The synthesis of this compound analogues generally follows a convergent synthetic strategy. A common method involves the reaction of a substituted arylsulfonamide with an appropriate isocyanate. mdpi.comnih.gov

For the synthesis of the target compound and its analogues, the general route would be:

Preparation of the Sulfonamide: 2-Chlorobenzenesulfonamide (B1218434) is the starting point. Analogues with different substituents on the phenyl ring would require the corresponding substituted benzenesulfonamides.

Reaction with an Isocyanate: The sulfonamide is then reacted with pentyl isocyanate to form the desired this compound. To synthesize analogues with different alkyl chains, the corresponding alkyl isocyanates (e.g., propyl isocyanate, hexyl isocyanate) would be used.

An alternative route involves the reaction of the sulfonamide with a carbamate (B1207046) derivative. nih.gov The purification of the final products is typically achieved through recrystallization or column chromatography. The identity and purity of the synthesized compounds are confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry. dergipark.org.trmdpi.com

Comparative Analysis of Molecular Interactions and Activities

The biological activity of the synthesized analogues is assessed through relevant in vitro or in vivo assays. The resulting data is then used to establish a clear SAR. While specific activity data for a comprehensive set of this compound analogues is not publicly available in a single study, a representative SAR can be constructed based on established principles for sulfonylureas.

Table 1: Representative Structure-Activity Relationship Data for Analogues of this compound

| Compound | Aromatic Substitution | Alkyl Chain | Hypothetical Relative Activity | Rationale |

| Reference | 2-Chloro | Pentyl | 1.0 | Reference Compound |

| Analogue 1 | 4-Chloro | Pentyl | > 1.0 | Para-substitution is often favorable for activity in sulfonylureas. nih.gov |

| Analogue 2 | 2-Methoxy | Pentyl | < 1.0 | Introduction of an electron-donating group may alter electronic requirements for binding. |

| Analogue 3 | 2-Nitro | Pentyl | Variable | A strong electron-withdrawing group could significantly change the pKa and binding properties. |

| Analogue 4 | 2-Chloro | Propyl | < 1.0 | Shorter alkyl chain may lead to reduced hydrophobic interactions. nih.gov |

| Analogue 5 | 2-Chloro | Hexyl | < 1.0 | Longer alkyl chain may exceed the optimal length for the hydrophobic binding pocket. nih.gov |

| Analogue 6 | 2-Chloro | Isopentyl | Variable | Branching in the alkyl chain can affect lipophilicity and steric fit. researchgate.net |

Note: The relative activities in this table are hypothetical and intended to illustrate general SAR principles. Actual activities would need to be determined experimentally.

Molecular modeling studies can further elucidate the interactions at the atomic level. Docking of the analogues into the active site of a target protein can help visualize how different substituents and chain lengths affect the binding mode and affinity.

Derivation of Key Pharmacophoric Features for Optimized Interactions

Based on the SAR data, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For sulfonylurea derivatives, a general pharmacophore model has been proposed. nih.gov

The key pharmacophoric features for this compound and its active analogues likely include:

An Aromatic Ring: The 2-chlorophenyl group serves as a hydrophobic feature and its substitution pattern is crucial for modulating activity.

Hydrogen Bond Acceptors: The sulfonyl and carbonyl oxygen atoms are key hydrogen bond acceptors. nih.gov

Hydrogen Bond Donors: The two N-H protons of the sulfonylurea bridge act as hydrogen bond donors.

A Hydrophobic Group: The pentyl chain provides a necessary hydrophobic region for interaction with a nonpolar pocket in the target protein. nih.gov

A 3D pharmacophore model would define the precise spatial relationships between these features, providing a powerful tool for the virtual screening of compound libraries to identify new and potentially more potent analogues. nih.gov The ultimate goal of these SAR studies is to create a detailed map of the chemical space around the this compound scaffold, enabling the design of optimized molecules with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)sulfonyl-3-pentylurea, and how can reaction conditions be systematically optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling a 2-chlorophenylsulfonyl chloride derivative with a pentylamine precursor under controlled conditions. Optimization includes:

- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride intermediates) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Catalysis : Triethylamine or DMAP can accelerate urea bond formation .

- Data Table :

| Step | Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chlorophenylsulfonyl chloride + Pentylamine | THF | Triethylamine | 65–75 |

| 2 | Intermediate purification | Ethyl acetate | – | 85–90 |

Q. How can crystallography and spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in urea moieties) .

- NMR Spectroscopy : H and C NMR distinguish between regioisomers by analyzing sulfonyl group-induced deshielding .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Contradictions in bioactivity data (e.g., IC variability) require:

- Dose-Response Reprodubility : Standardize assay conditions (e.g., cell line passage number, incubation time) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may influence potency .

- Theoretical Modeling : QSAR models correlate structural features (e.g., sulfonyl group orientation) with activity trends .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies of this compound?

- Methodological Answer :

- Microsomal Stability Assays : Use liver microsomes to predict hepatic clearance rates .

- Tissue Partition Coefficients : Measure logP and plasma protein binding to model tissue distribution .

- PBPK Modeling : Integrate in vitro data with physiological parameters (e.g., blood flow rates) using software like GastroPlus .

Q. What mechanistic hypotheses explain the compound’s selectivity for specific molecular targets, and how can they be validated?

- Methodological Answer :

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .

- CRISPR Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

- Molecular Dynamics Simulations : Simulate ligand-receptor binding to predict selectivity (e.g., sulfonyl group interactions with hydrophobic pockets) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with HPLC quantification under standardized pH and temperature .

- Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins) to resolve discrepancies caused by formulation additives .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize solvent compatibility .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments for studying this compound’s environmental fate?

- Methodological Answer :

- EPACT Compliance : Align with DOE Atmospheric Chemistry Program guidelines for pollutant degradation studies (e.g., hydrolysis rates under varying pH) .

- QSPR Modeling : Predict environmental persistence using quantitative structure-property relationship models .

- Life Cycle Assessment (LCA) : Track degradation byproducts through soil and water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.